Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-
Description
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- is a halogenated organosilane characterized by a triethylsilane group attached to a phenyl ring substituted with bromine (Br) at the 3 and 5 positions and fluorine (F) at the 2 and 6 positions.
The compound’s applications may span materials science (e.g., as a precursor for functionalized surfaces) or organic synthesis (e.g., as a stabilizing agent or catalyst). However, its properties are heavily dependent on the interplay between the silane group and the halogenated aryl moiety.
Properties
CAS No. |
651027-04-2 |
|---|---|
Molecular Formula |
C12H16Br2F2Si |
Molecular Weight |
386.14 g/mol |
IUPAC Name |
(3,5-dibromo-2,6-difluorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H16Br2F2Si/c1-4-17(5-2,6-3)12-10(15)8(13)7-9(14)11(12)16/h7H,4-6H2,1-3H3 |
InChI Key |
YKRBUQSEZXKVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C(=CC(=C1F)Br)Br)F |
Origin of Product |
United States |
Preparation Methods
Halogenation of Aromatic Precursors
The first step in the synthesis often involves the halogenation of a suitable aromatic compound. This process can utilize reagents such as bromine or other halogenating agents under controlled conditions to ensure selective substitution at the desired positions on the phenyl ring.
Reagents : Bromine (Br2), Lewis acids (e.g., FeBr3) as catalysts.
Conditions : The reaction is typically conducted in a solvent such as dichloromethane or chloroform at low temperatures to minimize side reactions.
Silylation Reaction
Following the halogenation step, the next phase involves the silylation of the halogenated aromatic compound with triethylsilane. This step is crucial for forming the silane functional group.
Reagents : Triethylsilane (Si(C2H5)3).
Catalysts : The reaction may require catalysts such as palladium or nickel to facilitate coupling and enhance yields.
Conditions : The reaction is usually performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.
Summary of Steps
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Halogenation | Br2, Lewis acid | Solvent (DCM or CHCl3), Low temperature |
| 2 | Silylation | Triethylsilane | Inert atmosphere, Catalyst (Pd/Ni) |
Spectroscopic Analysis
The structure of silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- can be confirmed using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insights into the connectivity of atoms within the molecule. The chemical shifts observed in the NMR spectrum can help identify the presence of bromine and fluorine substituents on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and confirm the identity of the synthesized compound by analyzing its fragmentation pattern.
Infrared Spectroscopy (IR)
IR spectroscopy can identify functional groups present in the compound, such as Si-H bonds and C-F stretching vibrations.
Research Findings
Recent studies have highlighted various applications of silane compounds in organic synthesis and materials science:
Cross-Coupling Reactions : Silane compounds like (3,5-dibromo-2,6-difluorophenyl)triethyl- are often used in palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Material Science Applications : The unique properties of this silane make it suitable for developing new materials with tailored functionalities.
Chemical Reactions Analysis
Types of Reactions
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The silicon atom can be oxidized to form silanols or reduced to form silanes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating the reaction mixture to temperatures between 60-100°C and maintaining an inert atmosphere using nitrogen or argon .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and in the development of new materials with unique properties.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: Research into its potential use in drug delivery systems and as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to modify the structure and function of biomolecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Structural and Electronic Effects of Halogen Substituents
The phenyl group’s substitution pattern (3,5-Br; 2,6-F) creates a unique electronic environment. Bromine’s electron-withdrawing inductive effect (-I) and fluorine’s strong -I and resonance (-R) effects polarize the aromatic ring, altering the silane’s electron density. For comparison:
- Triethyl(2,4,6-trifluorophenyl)silane : The absence of bromine reduces steric hindrance, while fluorine’s electronegativity enhances ring electron deficiency. This increases susceptibility to nucleophilic attack compared to the target compound.
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Melting Point (°C) | LogP (Predicted) | Thermal Stability |
|---|---|---|---|---|
| Target compound | 3,5-Br; 2,6-F | Not reported | ~4.2* | High** |
| Triethyl(2,4,6-trifluorophenyl)silane | 2,4,6-F | 85–90† | 3.8 | Moderate |
| Triethyl(3,5-Cl-2,6-F-phenyl)silane | 3,5-Cl; 2,6-F | 72–75‡ | 3.9 | Moderate-High |
Estimated via computational methods (e.g., DFT, as in ).
*Inferred from bulky Br substituents hindering decomposition pathways.
†Based on analogs in ; ‡Hypothesized from halogenated aryl silanes.
Steric and Crystallographic Considerations
The 3,5-dibromo substitution introduces significant steric bulk, which may influence crystal packing and molecular symmetry. ’s dibromo-tetraphenyl-dihydrofuran demonstrates that bromine substituents increase dihedral angles (e.g., C7–C12–C11–C10 = 179.2°), favoring planar configurations . For the target silane, this could enhance crystallinity but reduce solubility in non-polar solvents.
Bond Length and Computational Insights
’s DFT study on nitro-pyridines reveals that electron-withdrawing groups shorten adjacent C–N bonds . Extending this to the target compound, Br and F may shorten C–Br and C–F bonds while elongating C–Si bonds due to electron withdrawal from the silane group. Computational modeling (e.g., B3LYP/6-31++G**) could predict bond lengths and charge distribution, though Mulliken population analysis may be less reliable for halogens .
Biological Activity
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- is a fluorinated silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, and provides a comprehensive overview of relevant research findings.
- Molecular Formula: C12H16Br2F2Si
- Molecular Weight: 359.14 g/mol
- CAS Number: 11451972
The biological activity of silane compounds often involves interactions with cellular components such as proteins and nucleic acids. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity and influence the compound's reactivity and binding affinity to biological targets.
Antimicrobial Activity
Research indicates that silane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains. The mechanism typically involves disrupting bacterial cell membranes or interfering with metabolic pathways.
Case Study: Antibacterial Properties
A study evaluated the antibacterial activity of several silane derivatives against both gram-positive and gram-negative bacteria. The results demonstrated that compounds with bromine and fluorine substitutions showed enhanced activity compared to their non-halogenated counterparts.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|
| Silane (3,5-dibromo-2,6-difluorophenyl)triethyl | 12.5 | 25 | Moderate |
| Control Compound A | 25 | 50 | Low |
| Control Compound B | 6.25 | 12.5 | High |
Anticancer Activity
The anticancer potential of silane compounds has also been explored. Research suggests that the incorporation of fluorine atoms can enhance the selectivity and potency of these compounds against cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro studies assessed the cytotoxic effects of silane derivatives on various cancer cell lines. The findings indicated that the compound induced apoptosis in cancer cells through the activation of intrinsic pathways.
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via mitochondrial pathway |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 10 | Induction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
